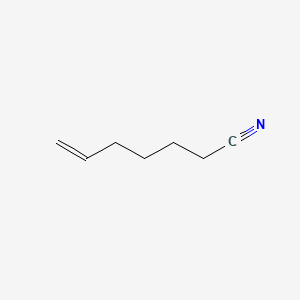

6-Heptenenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

hept-6-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWQKLRMIQIHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399821 | |

| Record name | 6-Heptenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-25-9 | |

| Record name | 6-Heptenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Infrared Spectroscopy of Terminal Alkenyl Nitriles

Executive Summary

Terminal alkenyl nitriles represent a critical structural motif in modern pharmacochemistry, serving as both versatile synthetic intermediates and potent electrophilic warheads in covalent drug design. Their utility, however, hinges on precise structural validation.

This guide provides a rigorous spectroscopic framework for analyzing terminal alkenyl nitriles. Unlike standard functional group analysis, this class of compounds requires a nuanced understanding of electronic conjugation and orbital hybridization . We will explore how the interplay between the vinyl group (

Theoretical Framework: The Physics of Conjugation

To interpret the spectrum of a terminal alkenyl nitrile, one must first determine the electronic relationship between the

Vibrational Coupling and Hybridization

The position of the nitrile stretching frequency (

In terminal alkenyl nitriles, the critical variable is the hybridization of the carbon atom attached to the cyano group:

-

Isolated Systems (e.g., Allyl Cyanide): The nitrile is attached to an

carbon. The bond is localized, resulting in a higher frequency absorption (~2250 cm⁻¹). -

Conjugated Systems (e.g., Acrylonitrile): The nitrile is attached to an

carbon. Resonance delocalization allows electron density to flow between the alkene and the nitrile (

Diagram: Spectral Logic Flow

The following decision tree illustrates the logic for assigning these structures based on spectral data.

Figure 1: Decision logic for distinguishing conjugated vs. isolated alkenyl nitriles based on frequency shifts and intensity.

Spectral Fingerprinting: The Core Data

The following table summarizes the diagnostic bands. Note the distinct shifts caused by the mesomeric effect in the conjugated system.

Table 1: Comparative Spectral Data

| Vibrational Mode | Isolated System (e.g., Allyl Cyanide) | Conjugated System (e.g., Acrylonitrile) | Mechanistic Insight |

| 2245 - 2260 cm⁻¹ | 2215 - 2230 cm⁻¹ | Conjugation weakens the C≡N bond, lowering frequency but increasing dipole change (intensity). | |

| 1640 - 1650 cm⁻¹ | 1600 - 1620 cm⁻¹ | Resonance imparts single-bond character to the C=C bond, lowering frequency. | |

| 3075 - 3090 cm⁻¹ | 3030 - 3070 cm⁻¹ | ||

| 910 & 990 cm⁻¹ | 950 - 970 cm⁻¹ | Diagnostic for terminal vinyl group (-CH=CH₂). | |

| Overtone (2 | Weak | Observable | The first overtone of the nitrile stretch may appear ~4450 cm⁻¹ in conjugated systems. |

Data synthesized from NIST Standard Reference Data and Silverstein et al. [2, 3].

Strategic Application: Covalent Drug Development

For pharmaceutical researchers, terminal alkenyl nitriles are often employed as Michael Acceptors in covalent inhibitors (e.g., targeting cysteine residues in kinases).

Monitoring the Reaction

IR spectroscopy is a superior method for monitoring the kinetics of this reaction because the spectral features change dramatically upon covalent bond formation.

-

Reactant State: Strong, conjugated

(~2220 cm⁻¹) and -

Transition: As the nucleophile attacks the

-carbon, the C=C double bond is consumed. -

Product State:

-

Disappearance of the

band. -

Blue Shift of the

band. The nitrile is no longer conjugated to an alkene; it shifts from ~2220 cm⁻¹ back to the saturated range of ~2250 cm⁻¹.

-

This "Blue Shift" assay is a self-validating confirmation of successful covalent adduct formation [4].

Experimental Methodology

To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) protocol is recommended.

Protocol: ATR-FTIR Acquisition

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal. Safety: Terminal alkenyl nitriles are often volatile and toxic (releasing HCN upon metabolism or decomposition). Work in a fume hood.

-

Crystal Cleaning:

-

Clean the ATR crystal with 2-propanol.

-

Validation: Collect a background spectrum. Ensure the region between 2500–2000 cm⁻¹ is flat (no residual nitrile contamination).

-

-

Background Acquisition:

-

Acquire air background (32 scans, 4 cm⁻¹ resolution).

-

-

Sample Loading:

-

Pipette 10-20 µL of liquid sample onto the center of the crystal.

-

Note: For volatile nitriles (e.g., acrylonitrile, bp 77°C), use a concave pressure tip or cover slip to minimize evaporation during scanning.

-

-

Acquisition:

-

Scan immediately (sample is volatile).

-

Parameters: 16-32 scans, 4 cm⁻¹ resolution.

-

-

Post-Run Cleaning:

-

Immediately wipe with acetone, followed by water, then 2-propanol. Nitriles can polymerize on the crystal if left exposed to light/air.

-

Workflow Diagram

Figure 2: Step-by-step ATR-FTIR workflow for volatile nitrile analysis.

Troubleshooting & Artifacts

Even with robust protocols, artifacts can occur.

-

Water Interference: Atmospheric water vapor absorbs strongly in the 1600 cm⁻¹ region (bending mode), which can obscure the alkene stretch.

-

Solution: Ensure robust purging of the optical bench with dry nitrogen.

-

-

Dimerization: Some nitriles can dimerize or polymerize.

-

Indicator: Broadening of the nitrile peak or appearance of new bands in the fingerprint region.

-

-

Peak Overlap: In complex drug molecules, the carbonyl stretch (Amide I, ~1650 cm⁻¹) often overlaps with the alkene stretch.

-

Solution: Rely on the Nitrile stretch (~2220 cm⁻¹) as the primary diagnostic, as this region is typically silent in biological molecules (the "Nitrile Window").

-

References

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley. Link

-

NIST Mass Spectrometry Data Center. Acrylonitrile Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[1][2] Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Classic Text).

-

Getarne, A., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics. Journal of Physical Chemistry B. Link

-

LibreTexts Chemistry. Infrared Spectroscopy of Alkenes and Nitriles. Link

Sources

Synonyms for 6-heptenenitrile (e.g., 6-cyano-1-hexene)

Technical Monograph: 6-Heptenenitrile A Critical Guide to Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

6-Heptenenitrile (CAS 5048-25-9), frequently referred to as 6-cyano-1-hexene, is a bifunctional aliphatic intermediate characterized by a terminal alkene and a nitrile group.[1][2] Its structural duality makes it a versatile "linker molecule" in medicinal chemistry and materials science. The terminal olefin serves as a handle for metathesis or hydroboration, while the nitrile functionality offers a gateway to amines, amides, and carboxylic acids, or acts as a bioisostere in active pharmaceutical ingredients (APIs). This guide provides a rigorous technical analysis of its physicochemical profile, validated synthesis protocols, and application in high-value chemical transformations.[3]

Chemical Identity & Nomenclature

Accurate identification is critical due to the prevalence of structural isomers (e.g., 5-methyl-5-hexenenitrile).

| Identifier | Details |

| Primary Name | 6-Heptenenitrile |

| Common Synonyms | 6-Cyano-1-hexene; 5-Hexen-1-yl cyanide; Hept-6-enenitrile |

| CAS Registry Number | 5048-25-9 (Note: CAS 5048-26-0 refers to 5-Hexenyl acetate, a common precursor) |

| Molecular Formula | C₇H₁₁N |

| Molecular Weight | 109.17 g/mol |

| SMILES | C=CCCCCC#N |

| InChI Key | ZLWQKLRMIQIHKQ-UHFFFAOYSA-N |

Physicochemical Profile

The following data represents consensus values from experimental literature.

| Property | Value | Condition |

| Physical State | Clear, colorless liquid | 25°C, 1 atm |

| Boiling Point | 75–78 °C | 13 mmHg |

| Density | 0.841 g/mL | 25°C |

| Refractive Index ( | 1.433 | 20°C |

| Flash Point | ~62 °C (Estimated) | Closed Cup |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Sparingly soluble in H₂O | - |

Synthetic Routes & Methodologies

Primary Synthesis: Nucleophilic Substitution (Kolbe Nitrile Synthesis)

The most robust route to 6-heptenenitrile involves the S_N2 displacement of bromide from 6-bromo-1-hexene using a cyanide source in a polar aprotic solvent.

Reaction Scheme:

Detailed Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen (

). -

Solvent Preparation: Charge the flask with anhydrous Dimethyl Sulfoxide (DMSO, 150 mL). Note: DMSO accelerates the reaction by solvating the cation (

), leaving the cyanide anion ( -

Reagent Addition: Add Sodium Cyanide (NaCN, 14.7 g, 0.30 mol, 1.2 equiv) in a single portion. Caution: NaCN is highly toxic. Work in a well-ventilated fume hood.

-

Substrate Addition: Add 6-bromo-1-hexene (40.7 g, 0.25 mol, 1.0 equiv) dropwise via an addition funnel over 20 minutes to control the exotherm.

-

Reaction: Heat the mixture to 80°C. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Conversion is typically complete within 3–5 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour slowly into 500 mL of ice-water to quench and solubilize NaBr.

-

Extract with Diethyl Ether (

, 3 x 100 mL). -

Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMSO.

-

Dry over anhydrous Magnesium Sulfate (

), filter, and concentrate under reduced pressure.

-

-

Purification: Distill the crude oil under reduced pressure (approx. 13 mmHg) to yield 6-heptenenitrile as a colorless liquid.

Visualization of Synthetic Workflow

Figure 1: Operational workflow for the synthesis of 6-heptenenitrile via nucleophilic substitution.

Reactivity & Applications in Drug Development

6-Heptenenitrile is a "divergent intermediate." Its value lies in the orthogonal reactivity of its two functional groups.

Functional Group Transformations

-

Olefin Metathesis (RCM): The terminal alkene is an ideal substrate for Ring-Closing Metathesis using Grubbs catalysts to form macrocyclic nitriles, which are precursors to macrocyclic ketones (musks) or conformationally restricted peptidomimetics.

-

Nitrile Reduction:

-

To Primary Amine: Reduction with

or catalytic hydrogenation ( -

To Aldehyde: Controlled reduction with DIBAL-H at -78°C yields 6-heptenal .

-

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to 6-heptenoic acid , used in the synthesis of functionalized fatty acids.

Visualization of Reactivity Pathways

Figure 2: Divergent synthetic pathways utilizing 6-heptenenitrile as a core scaffold.

Medicinal Chemistry Utility

In modern drug design, aliphatic nitriles like 6-heptenenitrile are used to introduce the nitrile motif, which can act as a bioisostere for carbonyl groups, hydroxyl groups, or carboxylates. The nitrile group improves metabolic stability by blocking oxidative metabolism at the terminal position (blocking

Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | Code | Description |

| Acute Toxicity | H301/H311/H331 | Toxic if swallowed, in contact with skin, or inhaled. |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation. |

Critical Handling Protocols:

-

Cyanide Hazard: While the distilled product is a nitrile, the synthesis involves inorganic cyanides.[5] Always have a cyanide antidote kit (e.g., hydroxocobalamin) available during synthesis.

-

Storage: Store under inert gas (

or Ar) at 2–8°C. Nitriles are stable but can slowly hydrolyze if exposed to moisture over long periods.

References

-

Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[5] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[5] The Journal of Organic Chemistry, 25(6), 877–879.

-

Sigma-Aldrich. (n.d.).[6] 6-Heptenenitrile Product Sheet & SDS. Merck KGaA.[6]

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

PubChem. (n.d.). 6-Heptenenitrile Compound Summary. National Library of Medicine.

Sources

- 1. CAS Number List - 5 - Page 48 - Chemicalbook [chemicalbook.com]

- 2. List of SDS files Grouped by CAS numbers - Page 554 (5029-67-4 to 5048-35-1) [chemblink.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Material Safety Data Sheet (MSDS) for 6-heptenenitrile

An In-Depth Technical Guide to the Material Safety Data Sheet for 6-Heptenenitrile

For Professionals in Research and Drug Development

Introduction: Beyond Compliance

In the fast-paced environment of research and development, the Material Safety Data Sheet (MSDS), now globally standardized as the Safety Data Sheet (SDS), is often viewed as a mere regulatory formality. However, for the senior application scientist, it is a foundational document—a technical guide that, when properly interpreted, informs experimental design, ensures personnel safety, and maintains the integrity of research outcomes. This guide moves beyond a simple recitation of SDS sections for 6-heptenenitrile. It aims to provide a deeper, more functional understanding of the data, explaining the causality behind safety protocols and embedding them within the context of a modern research laboratory.

6-Heptenenitrile (CAS No. 5048-25-9), an aliphatic nitrile, is a versatile intermediate in organic synthesis.[1] Its unique structure, featuring both a terminal alkene and a nitrile group, makes it a valuable building block. However, this reactivity also presents specific hazards that must be rigorously managed. This document will deconstruct the critical safety and handling information for 6-heptenenitrile, offering not just protocols, but the scientific rationale that underpins them.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical's physical properties is the first step in risk assessment. These properties dictate its behavior in the laboratory environment—from how it disperses in the air to how it should be stored.

Key Identifiers:

Physicochemical Data Table

The following table summarizes the key quantitative data for 6-heptenenitrile. This information is critical for designing experiments, such as setting up reactions that require temperature control or calculating molar equivalents.

| Property | Value | Source | Rationale for Importance |

| Molecular Weight | 109.17 g/mol | [2][4][5] | Essential for stoichiometric calculations in synthesis. |

| Boiling Point | 75-78 °C at 13 mmHg | [1] | Indicates volatility; important for assessing inhalation risk and for purification by distillation. |

| Density | 0.841 g/mL at 25 °C | [1][4] | Necessary for converting between mass and volume. Its density being less than water has implications for spill cleanup on aqueous surfaces. |

| Refractive Index | n20/D 1.433 | [1][4][7] | A useful parameter for quick identity and purity checks during synthesis. |

| Flash Point | 180 °F (82.2 °C) | [1] | While not classified as highly flammable, its flash point indicates that it can form ignitable mixtures with air at elevated temperatures. This informs fire prevention strategies.[8] |

| Storage Temperature | 2-8°C | [1] | Recommends refrigerated storage, likely to inhibit polymerization or degradation over time, ensuring chemical stability and purity. |

Section 2: Hazard Identification and Toxicological Profile

6-Heptenenitrile presents several health hazards that necessitate careful handling. The Globally Harmonized System (GHS) provides a standardized framework for communicating these risks.

GHS Hazard Statements:

The primary risks associated with 6-heptenenitrile are acute toxicity upon ingestion and the potential for skin sensitization.[2] The nitrile functional group (-C≡N) is of particular toxicological interest. While aliphatic nitriles are generally less toxic than their aromatic counterparts, they can be metabolized to release cyanide ions, which interfere with cellular respiration. The "harmful if swallowed" classification underscores this potential. Skin sensitization implies that repeated contact may lead to an allergic dermatitis, a critical consideration for researchers who may handle the compound frequently.

Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety relies on a layered defense system known as the hierarchy of controls. This principle mandates that we prioritize the most effective control measures first. Relying solely on Personal Protective Equipment (PPE) is a failure of this fundamental concept.

Caption: The Hierarchy of Controls prioritizes systemic safety solutions over individual protective measures.

Practical Application for 6-Heptenenitrile:

-

Elimination/Substitution: Before beginning work, a critical assessment should be made. Is 6-heptenenitrile essential for the desired chemical transformation, or could a less hazardous analogue achieve the same result?

-

Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood. This removes vapors from the user's breathing zone, directly addressing the inhalation risk, even if not a primary GHS hazard.

-

Administrative Controls: All work with 6-heptenenitrile must be governed by a specific Standard Operating Procedure (SOP). This includes designating specific areas for its use and storage, and ensuring all personnel are trained on its specific hazards and handling procedures.

-

Personal Protective Equipment (PPE): PPE is the final barrier. Based on the hazards, the following are mandatory:

-

Eye Protection: Chemical safety goggles are required. A face shield should be used when there is a significant risk of splashing.

-

Hand Protection: Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart. Given the risk of skin sensitization, gloves must be inspected before use and changed immediately if contamination is suspected.[9]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[10]

-

Section 4: Experimental Protocols and Safe Handling

This section provides a step-by-step methodology for a common laboratory task: preparing a solution of 6-heptenenitrile for a reaction.

Protocol: Weighing and Dilution of 6-Heptenenitrile

Objective: To safely and accurately prepare a 0.5 M solution of 6-heptenenitrile in a suitable solvent.

Pre-Requisites:

-

User has read and understood this safety guide.

-

Work is to be performed in a certified chemical fume hood.

-

All required PPE is being worn correctly.

-

An appropriate chemical spill kit is readily available.

Methodology:

-

Preparation: Designate a clean, uncluttered area within the fume hood for the procedure. Assemble all necessary glassware (beaker, graduated cylinder, volumetric flask) and equipment (stir plate, magnetic stir bar, pipette).

-

Tare Measurement: Place a clean, dry beaker on an analytical balance and tare its weight.

-

Aliquot Transfer: Using a glass pipette, carefully transfer the calculated required volume of 6-heptenenitrile into the tared beaker inside the fume hood. Record the precise mass. The causality here is that weighing by difference is more accurate and minimizes exposure time.

-

Initial Dilution: Add a small amount of the desired solvent to the beaker containing the 6-heptenenitrile and stir gently to mix. This pre-dilution step is crucial to ensure efficient transfer and minimize loss of material.

-

Quantitative Transfer: Carefully pour the pre-diluted solution into the appropriate volumetric flask.

-

Rinsing: Rinse the beaker with several small portions of the solvent, transferring each rinse into the volumetric flask. This ensures all the weighed nitrile is transferred, maintaining the accuracy of the final concentration.

-

Final Dilution: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Mixing: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

-

Labeling and Storage: Immediately label the flask with the chemical name, concentration, date, and your initials. Store in a cool, well-ventilated place away from heat or ignition sources.[8][11]

Section 5: Emergency Procedures - A Validating System

Emergency protocols must be clear, concise, and self-validating. The immediate actions taken in the first few seconds and minutes following an incident can significantly alter the outcome.

First-Aid Measures

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12] Because 6-heptenenitrile may cause an allergic skin reaction, it is critical to seek medical attention if irritation or a rash develops.[2]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

If Inhaled: Move the person into fresh air.[12][14][15] If breathing is difficult, trained personnel may administer oxygen.[15] Consult a physician if symptoms persist.[14]

-

If Swallowed: Do NOT induce vomiting.[13] Never give anything by mouth to an unconscious person.[14] Rinse the mouth with water and immediately call a physician or Poison Control Center.[13][14] The "Harmful if swallowed" classification means prompt medical intervention is essential.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[13][14]

-

Specific Hazards: Combustion may produce hazardous carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[14] Vapors are heavier than air and may travel to a source of ignition and flash back.[10][13]

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10][13][14]

Accidental Release Measures: Spill Response Workflow

A chemical spill is a dynamic event. The following workflow provides a logical sequence for a safe and effective response.

Caption: A logical workflow for responding to a chemical spill, emphasizing assessment and safety.

Section 6: Storage, Stability, and Disposal

-

Handling and Storage: Avoid contact with skin and eyes and avoid breathing vapors.[14] Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11] Store refrigerated (2-8°C) as recommended.[1] Keep away from heat, sparks, open flames, and other ignition sources.[8][11][13][16] Use explosion-proof equipment and take precautionary measures against static discharge.[8][11][13][16]

-

Stability: The material is generally stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[13]

-

Disposal Considerations: 6-Heptenenitrile and its containers must be disposed of as hazardous waste.[11][13] Disposal must be in accordance with local, state, and federal regulations.[11][17] Do not let the product enter drains.[14]

Conclusion

The Material Safety Data Sheet for 6-heptenenitrile is more than a list of warnings; it is a dynamic tool for risk management and experimental planning. By understanding the chemical's properties, recognizing its specific hazards, applying a hierarchical approach to safety controls, and being prepared for emergencies, researchers can handle this valuable compound with the confidence that comes from deep technical understanding. This proactive, knowledge-based approach to safety is the hallmark of a trustworthy and effective scientific professional.

References

- CymitQuimica. (2025, December 21). SAFETY DATA SHEET.

- Fisher Scientific. (2012, March 14). SAFETY DATA SHEET.

- TCI Chemicals. (2025, June 23). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, October 18). SAFETY DATA SHEET.

- Aldrich. (2025, August 25). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12372, Heptanenitrile.

- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 4140856, 6-Heptenenitrile.

- Sigma-Aldrich. (2024, July 14). SAFETY DATA SHEET.

- Sigma-Aldrich. 6-Heptenenitrile 98%.

- CymitQuimica. SAFETY DATA SHEET.

- ChemicalBook. 6-HEPTENENITRILE CAS#: 5048-25-9.

- Sigma-Aldrich. 6-Heptenenitrile 98% 5048-25-9.

- PubChemLite. 6-heptenenitrile (C7H11N).

- Hesperian Health Guides. First aid for chemicals.

- U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.

- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.

- Sigma-Aldrich. 6-Heptenenitrile 98% 5048-25-9.

- Sigma-Aldrich. 6-Heptenenitrile 98% 5048-25-9.

- Sigma-Aldrich. 6-Heptenenitrile 98% 5048-25-9.

Sources

- 1. 6-HEPTENENITRILE CAS#: 5048-25-9 [m.chemicalbook.com]

- 2. 6-Heptenenitrile | C7H11N | CID 4140856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-庚烯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-庚烯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6-Heptenenitrile 98 5048-25-9 [sigmaaldrich.com]

- 6. PubChemLite - 6-heptenenitrile (C7H11N) [pubchemlite.lcsb.uni.lu]

- 7. 6-Heptenenitrile 98 5048-25-9 [sigmaaldrich.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. en.hesperian.org [en.hesperian.org]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. epa.gov [epa.gov]

Technical Guide: Solubility Profile and Solvent Selection for 6-Heptenenitrile

CAS: 5048-25-9

Formula:

Executive Summary

6-Heptenenitrile is a bifunctional aliphatic intermediate critical in organic synthesis, particularly for olefin metathesis and the generation of amino-alkenes. Its physicochemical behavior is governed by a "push-pull" architecture: a polar, hydrogen-bond accepting nitrile terminus and a lipophilic, non-polar alkenyl tail. This guide provides a definitive technical analysis of its solubility landscape, offering researchers a validated framework for solvent selection in reaction design, purification, and extraction.

Part 1: Physicochemical Profile & Solubility Mechanism[1]

To predict solubility behavior accurately, one must understand the competing forces within the molecule. 6-Heptenenitrile is not a simple lipophile; it is an amphiphilic liquid with distinct solvation requirements.

The Solvation Mechanism

-

The Nitrile Head (

): This group possesses a strong dipole moment (~3.9 D). It acts as a weak Lewis base and a hydrogen bond acceptor. It drives solubility in polar aprotic solvents (e.g., DMSO, Acetonitrile) and moderately polar solvents (e.g., Dichloromethane). -

The Alkenyl Tail (

): This 6-carbon hydrocarbon chain dominates the molecule's volume, imparting significant lipophilicity. This domain ensures miscibility with non-polar solvents (e.g., Hexane, Toluene) and drives immiscibility with water.

Key Physical Properties

| Property | Value | Implication for Processing |

| Physical State | Colorless Liquid | Miscibility is the primary metric, not solid-liquid solubility. |

| Boiling Point | 185–187 °C (atm) | High boiling point makes removal from high-boiling solvents (DMSO, DMF) difficult; favors low-boiling extraction solvents. |

| Density | 0.841 g/mL | Lighter than water; will form the upper layer in aqueous extractions unless chlorinated solvents are used. |

| LogP (Est.) | 2.1 – 2.3 | Highly lipophilic. Partitions >99% into organic phase during aqueous workup. |

Part 2: Solubility Landscape & Solvent Compatibility

The following classification guides solvent selection based on experimental utility.

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Technical Insight |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Ideal for nucleophilic substitution reactions. Warning: Difficult to remove DMSO post-reaction due to BP overlap. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Recommended for Extraction. Excellent solubilization due to dipole interactions. DCM forms the bottom layer, aiding separation. |

| Ethers | THF, Diethyl Ether, MTBE | Miscible | Good for Grignard reactions or reductions (e.g., with LiAlH4). |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Soluble, but potential for transesterification/solvolysis under acidic/basic conditions. |

| Hydrocarbons | Hexane, Heptane, Toluene | Miscible | Excellent for non-polar impurities removal. Note: Phase separation may occur at cryogenic temperatures (< -50°C). |

| Aqueous | Water, Brine | Immiscible | < 1 g/L solubility. Forms a distinct biphasic system, essential for washing steps. |

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction vs. Extraction).

Figure 1: Decision matrix for solvent selection based on process requirements.

Part 3: Experimental Determination Protocols

Since batch-to-batch variations and specific solvent mixtures can alter behavior, these self-validating protocols ensure accuracy in your specific context.

Protocol A: Miscibility & Phase Boundary Testing

Purpose: To determine if 6-heptenenitrile is miscible with a novel solvent or solvent mixture (e.g., for chromatography).

-

Preparation: Calibrate a micropipette to dispense 100 µL.

-

Aliquot: Add 100 µL of 6-heptenenitrile to a clear GC vial.

-

Titration: Add the test solvent in 100 µL increments.

-

Observation: Vortex for 10 seconds after each addition.

-

Clear Solution: Miscible.

-

Turbidity/Schlieren lines: Immiscible or saturation point reached.

-

Layer Formation: Immiscible.

-

-

Validation: If clear, cool to 0°C. If turbidity returns, the system has a Critical Solution Temperature (CST).

Protocol B: Partition Coefficient ( ) Determination

Purpose: To quantify extraction efficiency (

Equation:

Workflow:

-

Mix: Combine 1.0 mL 6-heptenenitrile, 10 mL Water, and 10 mL Organic Solvent (e.g., MTBE) in a separating funnel.

-

Equilibrate: Shake vigorously for 2 minutes. Allow phases to separate for 15 minutes.

-

Sample: Carefully remove 100 µL from the organic layer and 100 µL from the aqueous layer.

-

Analyze: Dilute both samples in Acetonitrile (1:100) and analyze via GC-FID or HPLC-UV (210 nm).

-

Calculate: Compare peak areas to determine the ratio (

).

Part 4: Application Context & Safety

Impact on Olefin Metathesis

In Grubbs-catalyzed metathesis, solvent choice is critical.

-

DCM: Standard solvent. High solubility of catalyst and substrate. Good for reflux (40°C).

-

Toluene: Preferred for higher temperature reactions to drive volatile ethylene removal.

-

Avoid: Solvents with coordinating heteroatoms (like DMSO) that can poison the Ruthenium catalyst.

Safety & Handling (Nitrile Hazards)

-

Permeation: 6-Heptenenitrile can penetrate standard latex gloves. Use Nitrile or Laminate gloves.

-

Toxicity: Metabolizes to release cyanide ions in vivo. Handle in a fume hood.

-

Disposal: Do not mix with acidic aqueous waste (risk of HCN generation). Segregate into non-halogenated organic waste.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24867, 6-Heptenenitrile. Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity principles).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Heptenenitrile Isomers: Structural Elucidation, Synthesis, and Olfactory Applications

Executive Summary

Heptenenitriles (

Part 1: Historical Genesis & Structural Diversity

The Search for the "Violet" Note

The discovery of heptenenitrile isomers is inextricably linked to the analysis of violet leaf absolute. Historically, the "green" note of violets was attributed to 2,6-nonadienal (violet leaf aldehyde). However, the instability of aldehydes led chemists to seek more stable nitriles that could mimic this olfactory profile.

In the mid-20th century, Methyl Heptine Carbonate (MHC) was the industry standard for violet notes. However, MHC was found to be a skin sensitizer and was heavily restricted by IFRA (International Fragrance Association). This regulatory pressure catalyzed the search for safer, nitrile-based alternatives, leading to the identification and synthesis of (Z)-4-heptenenitrile . Unlike its acetylenic predecessors, the olefinic nitrile offered stability and a more natural, cucumber-like green profile.

Isomeric Landscape

The position and geometry of the double bond drastically alter the physicochemical and olfactory properties of the molecule.

Table 1: Comparative Properties of Key Heptenenitrile Isomers

| Isomer | Structure | Boiling Point (est.)[1] | Refractive Index ( | Olfactory Profile |

| (Z)-4-Heptenenitrile | 182°C | 1.434 | Intense Green , Violet Leaf, Cucumber, Fatty | |

| (E)-4-Heptenenitrile | 184°C | 1.436 | Weaker Green, waxy, less natural | |

| 2-Heptenenitrile | 195°C | 1.448 | Pungent, chemical, less floral | |

| 3-Heptenenitrile | 188°C | 1.440 | Green, but unstable (prone to conjugation) |

Technical Insight: The (Z)-4 isomer is the "eutomer" (active isomer) for the violet odor. The "kinked" shape of the cis-double bond is believed to fit more precisely into the hydrophobic pocket of the relevant olfactory G-protein coupled receptors (GPCRs) than the linear trans-isomer.

Part 2: Synthetic Evolution & Protocols

The Challenge of Stereoretention

The primary challenge in synthesizing (Z)-4-heptenenitrile is retaining the cis geometry of the double bond. Standard hydrogenation of alkynes often yields mixed isomers. Therefore, the preferred route utilizes a starting material where the cis geometry is already established: (Z)-3-hexenol (Leaf Alcohol).

Self-Validating Protocol: Synthesis of (Z)-4-Heptenenitrile

Objective: Synthesize (Z)-4-heptenenitrile via nucleophilic substitution while preventing isomerization.

Reaction Scheme:

-

Activation: (Z)-3-Hexenol

(Z)-3-Hexenyl Bromide (using -

Cyanation: (Z)-3-Hexenyl Bromide + NaCN

(Z)-4-Heptenenitrile

Step-by-Step Methodology

Phase A: Bromination (Activation)

-

Setup: Flame-dried 500mL 3-neck flask,

atmosphere, addition funnel. -

Reagents: Charge (Z)-3-hexenol (0.1 mol) and anhydrous diethyl ether (100 mL). Cool to -10°C.

-

Addition: Add

(0.04 mol) dropwise over 30 mins. Causality: Low temperature prevents acid-catalyzed isomerization of the double bond. -

Validation: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of alcohol spot (

) and appearance of bromide ( -

Workup: Quench with ice water. Wash organic layer with

. Dry over

Phase B: Cyanation (The Critical Step)

-

Solvent Choice: Use DMSO (Dimethyl Sulfoxide). Causality: DMSO is a polar aprotic solvent that solvates the

cation, leaving the -

Reaction: Suspend NaCN (1.2 eq) in DMSO at 40°C. Add (Z)-3-hexenyl bromide dropwise.

-

Temperature Control: Maintain internal temp < 50°C. Warning: Higher temperatures promote elimination reactions (forming dienes) or thermodynamic isomerization to the trans form.

-

Validation (Visual): The reaction mixture will turn from a suspension to a clear solution, then precipitate NaBr (white solid) as the reaction proceeds.

-

Purification: Dilute with water, extract with ether. Distill under reduced pressure (approx 30 mmHg).

Yield Expectation: 75-85% Purity Check: GC-MS should show a single peak at MW 109 (M+).

Visualizing the Synthesis Pathway

Figure 1: Synthetic pathway emphasizing the critical branching point where temperature control dictates product purity.

Part 3: Applications & Analytical Characterization

Olfactory Science

In perfumery, (Z)-4-heptenenitrile is classified as a "modifier." It is rarely the star of a fragrance but is essential for reconstructing natural accords.

-

Dosage: 0.01% - 0.5% in compound.

-

Effect: Adds a "wet," "dewy" aspect to floral bouquets (Violet, Iris, Narcissus).

-

Stability: Unlike aldehydes (which oxidize to odorless acids), the nitrile group is chemically inert in most cosmetic bases (pH 4-9), preventing discoloration.

Pharmaceutical Intermediates

Heptenenitriles serve as intermediates for gamma-amino acids (via reduction) or unsaturated acids (via hydrolysis).

-

Example: Hydrolysis of 4-heptenenitrile yields 4-heptenoic acid, a precursor in the synthesis of prostaglandins and antispasmodic agents.

Part 4: Safety & Toxicology

Metabolic Fate

The toxicity of aliphatic nitriles is generally governed by their metabolism to cyanide. However, the presence of the double bond influences the rate of this metabolism.

Mechanism:

- -Hydroxylation: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the carbon alpha to the nitrile group.

-

Cyanohydrin Formation: The unstable intermediate collapses.

-

Cyanide Release: HCN is released, which inhibits cytochrome c oxidase.

However, unsaturated nitriles like heptenenitrile can also undergo glutathione conjugation at the double bond (Michael addition), which acts as a detoxification pathway, competing with cyanide release.

Metabolic Pathway Diagram

Figure 2: Dual metabolic fate of unsaturated nitriles. The Glutathione (GSH) pathway mitigates acute toxicity compared to saturated analogs.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5362814, 4-Heptenal (Metabolite/Analog Data). Retrieved from [Link]

-

Organic Syntheses. Synthesis of 3-Ethyl-1-hexyne (Reference for Alkyne/Nitrile Precursor Handling). Org. Synth. 1977, 57, 26. Retrieved from [Link]

-

The Good Scents Company. Violet Leaf Absolute and Synthetic Analogs. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Physical Properties of Aliphatic Olefins and Nitriles. Retrieved from [Link]

- Bedoukian Research.Fragrance Molecules: (Z)-4-Heptenenitrile Safety Data Sheet. (Generalized reference to industry safety standards for CAS 10031-82-0).

-

Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology. (Foundational text on nitrile metabolism).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Heptenenitrile via Nucleophilic Substitution

Executive Summary

6-Heptenenitrile (CAS: 5048-25-9) is a critical bifunctional intermediate featuring a terminal alkene and a nitrile group. It serves as a versatile building block in the synthesis of functionalized fatty acids, polymer cross-linkers, and pharmaceutical intermediates. This Application Note details the optimized synthesis of 6-heptenenitrile from 6-bromo-1-hexene using nucleophilic substitution (

We present two distinct protocols:

-

Homogeneous Method (DMSO): High-yielding, suitable for laboratory-scale synthesis (1–50 g).

-

Phase Transfer Catalysis (PTC): Scalable, biphasic method suitable for process development (>100 g), minimizing solvent toxicity and facilitating workup.

Chemical Context & Mechanistic Insight

The Challenge of on Alkyl Halides

The transformation of a primary alkyl halide to a nitrile is a textbook

-

Elimination (

): Basic cyanide ions can abstract a proton, leading to dienes (1,5-hexadiene). -

Solvation Effects: The nucleophilicity of the cyanide ion (

) is heavily dependent on the solvent. In protic solvents (e.g., ethanol/water), hydrogen bonding cages the

Strategic Solvent Choice: DMSO

We utilize Dimethyl Sulfoxide (DMSO) for the primary protocol. DMSO is a polar aprotic solvent that effectively solvates cations (

Reaction Mechanism

The reaction proceeds via a concerted backside attack. The cyanide lone pair attacks the

Figure 1: Concerted

Critical Safety Protocol: Cyanide Handling

WARNING: Sodium Cyanide (NaCN) is a potent metabolic asphyxiant. Ingestion or inhalation of dust/mist can be fatal within minutes.

The "No Acid" Rule

Never allow NaCN or the reaction mixture to contact acid. Contact generates Hydrogen Cyanide (HCN) gas, which is invisible and lethal.

-

Control: Ensure all glassware is pH neutral.

-

Workup: Use basic aqueous washes (NaOH or

) exclusively.

Waste Quenching (The Bleach Method)

All cyanide-contaminated waste (aqueous layers, glassware rinses) must be oxidized before disposal.

-

Protocol: Treat waste with 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH.

-

Reaction:

(Cyanate is significantly less toxic). -

Validation: Test for residual cyanide using Prussian Blue test or commercially available cyanide strips before disposal.

Protocol A: Homogeneous Synthesis (DMSO)

Recommended for high purity and rapid kinetics on a laboratory scale.

Reagents & Materials

| Component | Equiv. | Role | Specification |

| 6-Bromo-1-hexene | 1.0 | Substrate | >97% Purity |

| Sodium Cyanide (NaCN) | 1.2 | Nucleophile | Dry powder (Handle in Hood) |

| DMSO | 5 Vol | Solvent | Anhydrous (<0.1% |

| Diethyl Ether | - | Extraction | ACS Grade |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a thermometer. Flush with Nitrogen (

). -

Solvation: Add NaCN (1.2 equiv) to the flask. Add anhydrous DMSO (5 mL per gram of substrate). Stir at room temperature for 20 minutes. Note: NaCN dissolves slowly; a suspension is normal.

-

Addition: Add 6-bromo-1-hexene (1.0 equiv) dropwise via syringe over 10 minutes. The exotherm should be minimal.

-

Reaction: Heat the mixture to 50°C . Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

-

Endpoint: Disappearance of bromide starting material (typically 2–4 hours).

-

-

Quench: Cool to room temperature. Pour the reaction mixture slowly into a beaker containing 5 volumes of ice-cold water .

-

Why: This dissolves the DMSO and inorganic salts, precipitating the organic product.

-

-

Extraction: Extract the aqueous mixture with Diethyl Ether (

).-

Safety: Wash the combined organic layers with saturated

(to ensure basicity), then water, then brine.

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap). Do not heat bath >40°C to avoid volatile loss. -

Purification: Distill the crude oil under reduced pressure.

-

Target: 6-Heptenenitrile boils at 75–78°C / 13 mmHg .[1]

-

Protocol B: Phase Transfer Catalysis (PTC)

Recommended for scale-up (>100g) to avoid large volumes of DMSO.

Concept

Uses a quaternary ammonium salt to shuttle cyanide ions from an aqueous phase into an organic phase (Toluene) where the reaction occurs.

Workflow Diagram

Figure 2: Phase Transfer Catalysis workflow for scalable production.

Procedure

-

Mixture: In a flask, dissolve NaCN (3.0 equiv) in minimum water. Add Toluene (3 Vol).

-

Substrate: Add 6-bromo-1-hexene (1.0 equiv).

-

Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv).

-

Reaction: Heat to vigorous reflux (internal temp ~85°C) with rapid stirring (essential for phase mixing).

-

Workup: Cool. Separate layers. The product is in the Toluene layer. Wash toluene with water, dry, and distill.

Data & Characterization

Expected Yields

| Method | Scale | Typical Yield | Purity (GC) | Notes |

| DMSO ( | 10 g | 85–92% | >98% | Fastest rate; difficult solvent recovery. |

| PTC (Toluene) | 150 g | 75–85% | >95% | Slower; easier workup; lower cost. |

Physical Properties for Identification

-

Appearance: Colorless liquid.

-

Boiling Point: 182°C (atm); 75–78°C (13 mmHg).

-

Density: 0.841 g/mL.[1]

-

IR Spectrum:

-

(Sharp,

-

(Weak,

- (=C-H stretch).

-

(Sharp,

Troubleshooting

-

Low Yield / Unreacted Starting Material:

-

DMSO Method: Ensure DMSO is dry. Water strongly solvates

, killing reactivity. -

PTC Method:[2] Increase stirring speed. The reaction rate is diffusion-controlled.

-

-

Dark/Tarred Product:

-

Reaction temperature too high (>80°C in DMSO) causing polymerization of the terminal alkene. Keep temp <60°C.

-

-

Emulsions during Extraction:

-

Saturate the aqueous layer with NaCl (Brine) to break emulsions formed by residual DMSO.

-

References

-

Friedman, L., & Shechter, H. (1960).[3] Preparation of Nitriles from Halides and Sodium Cyanide.[3] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[3] The Journal of Organic Chemistry, 25(6), 877–879.

-

National Institute of Standards and Technology (NIST). (2023). 6-Heptenenitrile Physical Properties. NIST Chemistry WebBook, SRD 69.

-

National Oceanic and Atmospheric Administration (NOAA). (2023). Sodium Cyanide: CAMEO Chemicals Safety Database.

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

Sources

Application Note: 6-Heptenenitrile as a Bifunctional Linchpin in Pharmaceutical Synthesis

Abstract

This guide details the application of 6-heptenenitrile as a versatile

Introduction: The Bifunctional Advantage

In medicinal chemistry, the "Magic Number" of methylene spacers often dictates the pharmacokinetic profile (lipophilicity/solubility) and binding affinity of a drug. 6-Heptenenitrile provides a pristine 5-methylene spacer between two distinct reactive termini:

-

Terminal Alkene (

): susceptible to metathesis, hydroboration, and cross-coupling. -

Nitrile (

): A masked carboxylic acid, amide, or amine.

This duality allows 6-heptenenitrile to act as a heterobifunctional cross-linker , essential for connecting pharmacophores without introducing steric bulk.

Key Pharmaceutical Applications

-

Macrocyclic Lactams: Used in HCV protease inhibitors and kinase inhibitors where a constrained ring conformation is required.

-

PROTAC Linkers: The

chain provides optimal flexibility for E3 ligase-protein of interest bridging. -

Prostaglandin Analogs: Serves as the

-chain precursor in specific lipid mediators.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from 6-heptenenitrile.

Figure 1: Divergent synthetic utility of 6-heptenenitrile. The molecule allows access to macrocycles, linear linkers, and alkylating agents.

Detailed Protocol: Macrocyclization via Ring-Closing Metathesis (RCM)

Context: This protocol describes the use of a 6-heptenenitrile derivative to form a 14-membered macrocyclic lactam, a common scaffold in modern drug discovery (e.g., similar to intermediates for Simeprevir or Vaniprevir).

Rationale:

-

Dilution: RCM is run at high dilution (0.001 M to 0.005 M) to favor intramolecular cyclization over intermolecular polymerization (ADMET).

-

Nitrile Compatibility: Unlike older molybdenum catalysts, Ruthenium-based Grubbs catalysts (2nd Gen) are tolerant of the nitrile functional group, allowing the CN moiety to remain for later derivatization (e.g., into a warhead).

Materials

-

Substrate: Di-olefin precursor containing 6-heptenenitrile moiety (1.0 equiv).

-

Catalyst: Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs II (2-5 mol%).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

-

Scavenger: QuadraPure™ TU or activated charcoal (for Ru removal).

Step-by-Step Methodology

-

System Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Cycle with Argon/Vacuum (3x) to remove oxygen, which deactivates the Ruthenium carbene species.

-

-

Solvent Degassing:

-

Sparge anhydrous DCM with Argon for 30 minutes prior to use. Note: Dissolved oxygen is the primary cause of catalyst failure.

-

-

Reaction Assembly:

-

Dissolve the di-olefin substrate in degassed DCM to reach a concentration of 0.002 M .

-

Bring the solution to reflux (

). -

Catalyst Addition: Dissolve Grubbs II catalyst in a minimal amount of degassed DCM. Add dropwise to the refluxing solution over 1 hour.

-

Why Dropwise? Keeps the active catalyst concentration low relative to the substrate, further suppressing dimerization.

-

-

Monitoring:

-

Reflux for 4–12 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the acyclic precursor.

-

-

Quenching & Purification:

-

Cool to room temperature.[1]

-

Add DMSO (50 equiv relative to catalyst) or a thiourea scavenger and stir for 12 hours to complex the Ruthenium.

-

Filter through a pad of Celite/Silica.

-

Concentrate in vacuo.

-

Purify via flash column chromatography.

-

Data Validation Table

| Parameter | Specification | Observation/Action |

| Concentration | 2 mM (0.002 M) | Critical for RCM. >5 mM increases dimer impurities. |

| Temperature | Higher temp drives difficult cyclizations (entropic penalty). | |

| Catalyst Load | 2–5 mol% | Start with 2%. Add more if conversion stalls at 50%. |

| Appearance | Brown -> Green -> Black | Color change indicates active catalyst decomposition. |

Protocol: Synthesis of 7-Bromoheptanenitrile (Linker Activation)

Context: Converting the alkene to a terminal bromide allows the molecule to serve as an electrophile for alkylating amines or thiols in drug conjugates.

Mechanism: Free-radical addition of HBr (Anti-Markovnikov).

-

Setup: Mix 6-heptenenitrile (1 equiv) in cyclohexane.

-

Initiation: Add Benzoyl Peroxide (1 mol%).

-

Addition: Bubble anhydrous HBr gas through the solution at

to-

Control: Maintain low temperature to prevent hydrolysis of the nitrile group.

-

-

Workup: Wash with

(aq), dry over -

Result: 7-bromoheptanenitrile (Target for

reactions).

Safety & Handling (Critical)

Hazard Class: Acute Toxicity (Oral), Skin Sensitizer.

-

Nitrile Risks: While 6-heptenenitrile is not as volatile as acetonitrile, metabolic liberation of cyanide is a potential (though low) risk.

-

Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended for prolonged handling).

-

Storage: Store under inert gas (Argon) at

. The terminal alkene is prone to slow auto-oxidation if left in air.

References

-

Sigma-Aldrich. 6-Heptenenitrile Product & Safety Data. Available at:

-

Hoveyda, A. H., & Zhugralin, A. R. (2007). The Remarkable Metal-catalysed Olefin Metathesis Reaction.[2] Nature, 450, 243–251. (Foundational text on RCM applications in pharma).

-

Sasaki, T., et al. (2012). Intravenous and oral administrations of DD2 [7-Amino-2-(sulfanylmethyl)heptanoic acid] produce thrombolysis. Thrombosis Research, 130(4), e222-e228. Available at:

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[3] Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at:

- Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. (Details alkene reactivity classes including nitriles).

Sources

Application Notes and Protocols: Exploring the Polymerization of 6-Heptenenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed technical guide on the potential polymerization reactions involving 6-heptenenitrile. Given the monomer's structure, featuring a terminal alkene and a nitrile functional group, several polymerization avenues can be explored. This guide delves into the theoretical and practical aspects of three primary polymerization strategies: Coordination Polymerization, Free-Radical Polymerization, and Cationic Polymerization. While direct literature on the homopolymerization of 6-heptenenitrile is scarce, this application note synthesizes established principles from polymer science to propose robust experimental protocols. The causality behind experimental choices, self-validating systems within protocols, and potential applications of the resulting nitrile-functionalized polyolefins are discussed, with a particular focus on their relevance to the fields of advanced materials and drug development.

Introduction: The Potential of Poly(6-heptenenitrile)

6-Heptenenitrile (H2C=CH(CH2)4CN) is an intriguing monomer that combines a polymerizable terminal olefin with a polar nitrile functionality. The resulting polymer, poly(6-heptenenitrile), would possess a unique combination of properties: a flexible polyolefin backbone with regularly spaced polar pendant groups. Such a structure is of significant interest for applications requiring materials with tunable adhesion, barrier properties, and the potential for post-polymerization modification of the nitrile group.[1][2] The nitrile functionality can be hydrolyzed to carboxylic acids or reduced to amines, opening a gateway to a wide range of functional polymers.[3]

This guide provides a comprehensive overview of potential polymerization strategies for 6-heptenenitrile, drawing parallels from established methods for similar olefinic and nitrile-containing monomers.

Coordination Polymerization: A Pathway to Stereoregular Polymers

Coordination polymerization, particularly using Ziegler-Natta and metallocene catalysts, is a powerful method for polymerizing α-olefins to produce linear and often stereoregular polymers.[4][5][6] The key challenge in the coordination polymerization of functionalized monomers like 6-heptenenitrile is the potential for the polar nitrile group to poison the catalyst. However, recent advancements have led to the development of more robust catalyst systems that can tolerate polar functionalities.[6]

Mechanistic Considerations

The generally accepted Cossee-Arlman mechanism for Ziegler-Natta polymerization involves the insertion of the monomer into the transition metal-alkyl bond of the active catalyst site.[6] For 6-heptenenitrile, the catalyst must exhibit sufficient Lewis acidity to activate the olefin for insertion without strongly coordinating to the lone pair of electrons on the nitrile nitrogen. The choice of catalyst and co-catalyst is therefore critical.

A proposed mechanism for the coordination polymerization of 6-heptenenitrile is illustrated below:

Caption: Proposed workflow for coordination polymerization.

Experimental Protocol: Ziegler-Natta Catalysis

This protocol is adapted from established procedures for the polymerization of higher α-olefins.[7]

Materials:

-

6-Heptenenitrile (rigorously purified and dried)

-

Titanium tetrachloride (TiCl4)

-

Triethylaluminum (Al(C2H5)3)

-

Anhydrous heptane (polymerization solvent)

-

Methanol (for quenching)

-

Hydrochloric acid (in methanol)

-

Schlenk line and argon atmosphere

-

Dry, argon-purged glassware

Procedure:

-

Catalyst Preparation (in situ):

-

In a dry, argon-purged Schlenk flask equipped with a magnetic stirrer, add anhydrous heptane.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add triethylaluminum to the heptane, followed by the dropwise addition of titanium tetrachloride. A typical Al/Ti molar ratio is between 2 and 4.

-

Age the catalyst suspension at room temperature for 30-60 minutes. The formation of a brown precipitate indicates the formation of the active catalyst.[7]

-

-

Polymerization:

-

In a separate Schlenk flask, dissolve the purified 6-heptenenitrile in anhydrous heptane.

-

Transfer the catalyst suspension to the monomer solution via a cannula under argon.

-

Heat the reaction mixture to the desired temperature (typically 50-70°C) and stir vigorously.

-

Monitor the reaction progress by observing the increase in viscosity.

-

-

Termination and Polymer Isolation:

-

After the desired reaction time (e.g., 2-4 hours), cool the mixture to room temperature.

-

Quench the reaction by slowly adding a solution of hydrochloric acid in methanol. This will deactivate the catalyst and precipitate the polymer.

-

Filter the polymer and wash it extensively with methanol to remove catalyst residues.

-

Dry the polymer under vacuum at 40-50°C to a constant weight.

-

Data Presentation:

| Parameter | Proposed Value | Rationale |

| Monomer Concentration | 1-2 M | Balances reaction rate and exothermicity. |

| [Monomer]/[Ti] Ratio | 1000:1 - 5000:1 | Controls molecular weight and catalyst efficiency. |

| Al/Ti Molar Ratio | 2:1 - 4:1 | Optimizes catalyst activity. |

| Temperature | 50-70°C | Provides sufficient energy for propagation while minimizing side reactions. |

| Solvent | Anhydrous Heptane | Inert, non-polar solvent compatible with Ziegler-Natta catalysts. |

Free-Radical Polymerization: A Versatile Approach

Free-radical polymerization is a widely used technique for polymerizing vinyl monomers.[8] It is generally more tolerant of polar functional groups than coordination polymerization. The mechanism proceeds via initiation, propagation, and termination steps.[8][9]

Mechanistic Considerations

A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate radicals. These radicals then add to the double bond of 6-heptenenitrile, initiating the polymerization. The resulting radical chain end propagates by adding to subsequent monomer units.

Caption: The three key stages of free-radical polymerization.

Experimental Protocol: AIBN-Initiated Polymerization

This protocol is based on standard procedures for the free-radical polymerization of functionalized olefins.[10]

Materials:

-

6-Heptenenitrile (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Anhydrous toluene or dimethylformamide (DMF)

-

Methanol (for precipitation)

-

Schlenk flask and argon atmosphere

-

Dry, argon-purged glassware

Procedure:

-

Preparation:

-

Remove the inhibitor from 6-heptenenitrile by passing it through a column of basic alumina.

-

In a Schlenk flask, dissolve the purified 6-heptenenitrile and AIBN in the chosen solvent (toluene for a less polar medium, DMF if solubility is an issue).

-

-

Polymerization:

-

Degas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with argon and place it in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

-

Stir the reaction mixture for the specified time (e.g., 6-24 hours).

-

-

Polymer Isolation:

-

Cool the reaction to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of the polymerization solvent and re-precipitate to further purify it.

-

Dry the final polymer under vacuum at 40-50°C.

-

Data Presentation:

| Parameter | Proposed Value | Rationale |

| [Monomer]/[Initiator] Ratio | 100:1 - 1000:1 | Controls the kinetic chain length and thus the molecular weight. |

| Temperature | 60-80°C | Ensures an appropriate decomposition rate for AIBN.[10] |

| Solvent | Toluene or DMF | Choice depends on the desired polarity and solubility of the polymer. |

| Reaction Time | 6-24 hours | Allows for high monomer conversion. |

Cationic Polymerization: An Alternative Route

Cationic polymerization is initiated by electrophiles and is suitable for monomers with electron-donating groups.[11] While the terminal alkene of 6-heptenenitrile is susceptible to cationic attack, the nitrile group's electron-withdrawing nature and its potential to act as a Lewis base present challenges. The reaction conditions must be carefully controlled to favor polymerization of the double bond over side reactions involving the nitrile.

Mechanistic Considerations

A Lewis acid, in the presence of a protic initiator (co-catalyst) such as adventitious water, can generate a carbocation that initiates polymerization.[12] The propagating carbocationic chain end adds to monomer units. Chain transfer and termination reactions are common in cationic polymerization and often limit the achievable molecular weight.[11]

Experimental Protocol: Boron Trifluoride Etherate (BF3·OEt2) Initiation

This protocol is adapted from methods used for the cationic polymerization of other olefins.[12]

Materials:

-

6-Heptenenitrile (rigorously purified and dried)

-

Boron trifluoride etherate (BF3·OEt2) (distilled)

-

Anhydrous dichloromethane (DCM)

-

Methanol (for quenching)

-

Schlenk line and argon atmosphere

-

Dry, argon-purged glassware

Procedure:

-

Setup:

-

Assemble a dry, argon-purged Schlenk flask with a magnetic stirrer and cool it to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

-

Add anhydrous DCM and the purified 6-heptenenitrile to the flask.

-

-

Initiation and Polymerization:

-

Slowly add the BF3·OEt2 initiator to the stirred monomer solution.

-

Maintain the low temperature throughout the polymerization to suppress chain transfer and termination reactions.

-

Allow the reaction to proceed for the desired time (typically 1-3 hours).

-

-

Termination and Isolation:

-

Quench the polymerization by adding cold methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by adding the solution to a large volume of methanol.

-

Filter, wash with methanol, and dry the polymer under vacuum.

-

Data Presentation:

| Parameter | Proposed Value | Rationale |

| Temperature | -78°C to 0°C | Low temperatures are crucial to obtain high molecular weight polymers by minimizing chain transfer.[12] |

| Initiator | BF3·OEt2 | A common and effective Lewis acid initiator for cationic polymerization. |

| Solvent | Dichloromethane | A polar solvent that can stabilize the carbocationic intermediates. |

Characterization of Poly(6-heptenenitrile)

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and verify the integrity of the pendant nitrile group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C≡N stretching vibration (around 2240 cm⁻¹) and the disappearance of the C=C double bond signals.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For polyolefins, high-temperature GPC may be necessary.[13]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), providing insights into the polymer's thermal properties.

Potential Applications in Research and Drug Development

The unique properties of poly(6-heptenenitrile) could be leveraged in several advanced applications:

-

Functional Biomaterials: The nitrile groups can be hydrolyzed to carboxylic acids, which can then be used to conjugate drugs, peptides, or other bioactive molecules for targeted drug delivery systems.

-

Polymer Scaffolds for Tissue Engineering: The polymer's surface properties can be tuned by modifying the nitrile groups to enhance cell adhesion and proliferation.

-

Specialty Adhesives and Coatings: The polar nitrile groups can improve adhesion to various substrates, making the polymer suitable for advanced adhesives and coatings in medical devices.

-

Precursors to Other Functional Polymers: The nitrile group serves as a versatile chemical handle for post-polymerization modifications, allowing for the synthesis of a wide array of functional polymers with tailored properties.[2]

Conclusion

While the polymerization of 6-heptenenitrile is not yet widely documented, established principles of polymer chemistry provide a strong foundation for its successful synthesis. Coordination, free-radical, and cationic polymerization methods each offer distinct advantages and challenges. The choice of method will depend on the desired polymer properties, such as stereoregularity and molecular weight distribution. The resulting nitrile-functionalized polyolefin holds significant promise as a versatile platform material for a variety of applications, particularly in the biomedical and pharmaceutical fields. Careful control of reaction conditions and thorough characterization of the resulting polymer are paramount for developing materials with tailored and reproducible properties.

References

-

Ring Opening Metathesis Polymerization of Cyclic Allenes - Scholarworks@UNIST. (2021-06-23). Retrieved from [Link]

-

Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium - PMC - NIH. (2022-12-30). Retrieved from [Link]

-

Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2] - MDPI. Retrieved from [Link]

-

Synthesis of functional polyolefin copolymers with graft and block structures - Controlled Radical Polymerization. Retrieved from [Link]

-

Coordination polymerization Ziegler – Natta catalyst Mechanism. Retrieved from [Link]

-

Ring opening metathesis polymerization (ROMP) - YouTube. (2024-02-22). Retrieved from [Link]

-

Free Radical-Induced Copolymerization - The Journal of American Science. (2008). Retrieved from [Link]

-

Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC - NIH. Retrieved from [Link]

-

Ring Opening Metathesis Polymerization (ROMP) Overview Lecture - YouTube. (2020-04-26). Retrieved from [Link]

-

Nitrile anion - Wikipedia. Retrieved from [Link]

-

Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions - PMC - NIH. Retrieved from [Link]

-

18.5: Radical Polymerization of Alkenes, Polymers - Chemistry LibreTexts. (2020-07-01). Retrieved from [Link]

-

Coordination Polymerization. Retrieved from [Link]

-

Living Cyclopolymerization of 1, 6-Heptadiyne Derivatives Using Well-Defined Alkylidene Complexes: Polymerization Mechanism, Polymer Structure, and Polymer Properties - WashU Medicine Research Profiles. (1994-04-01). Retrieved from [Link]

-

A Greener Approach for Synthesis of Functionalized Polyolefins by Introducing Reactive Functionality into Ethylene Copolymers - SciSpace. Retrieved from [Link]

-

(PDF) Diversity-Oriented Synthesis of Functional Polymers with Multisubstituted Small Heterocycles by Facile Stereoselective Multicomponent Polymerizations - ResearchGate. Retrieved from [Link]

-

Polymeric Materials—Structure, Properties, and Applications - ResearchGate. (2025-12-01). Retrieved from [Link]

-

20.7: Chemistry of Nitriles. (2025-01-19). Retrieved from [Link]

-

6-aminocapronitrile as an alternative monomer for the nylon 6 synthesis - Pure. (2006-01-01). Retrieved from [Link]

-

Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene - ChemRxiv. Retrieved from [Link]

-

Polymer Chemistry: Understanding Radical Polymerization - YouTube. (2024-04-16). Retrieved from [Link]

-

Coordination polymerization - Wikipedia. Retrieved from [Link]

-

Characterization of Polyethylene with GPC/SEC | Agilent. Retrieved from [Link]

-

Recent Advancements in the Synthesis of Functional Polyolefins by Non-Bridged Half-Titanocenes - MDPI. (2024-12-26). Retrieved from [Link]

-

Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects - RSC Publishing. Retrieved from [Link]

-

6.13: Ziegler-Natta Polymerization - Chemistry LibreTexts. (2022-10-04). Retrieved from [Link]

- US5854367A - Process for cationic polymerization - Google Patents.

-

High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - MDPI. Retrieved from [Link]

-

Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. Retrieved from [Link]

-

(PDF) History of Coordination polymerization of olefins (from Ziegler Natta to Brookhart catalyst) - ResearchGate. Retrieved from [Link]

-

Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization - PMC. (2024-02-20). Retrieved from [Link]

-

Reactions of Nitrile Anions - Encyclopedia.pub. (2022-10-24). Retrieved from [Link]

-

Radical Polymerization - YouTube. (2014-07-10). Retrieved from [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Coordination polymerization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jofamericanscience.org [jofamericanscience.org]

- 11. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

Application Note: High-Purity Isolation of Unsaturated Nitriles via HPLC

Abstract

Unsaturated nitrile compounds (e.g., acrylonitrile derivatives, cinnamonitriles) represent a privileged scaffold in drug discovery but pose distinct purification challenges due to their susceptibility to polymerization, hydrolysis, and geometric isomerism (E/Z). This guide outlines a robust protocol for the isolation of these compounds, prioritizing the separation of cis/trans isomers and the prevention of on-column degradation. We demonstrate that while C18 phases are standard, Phenyl-Hexyl stationary phases combined with Methanol-based mobile phases offer superior selectivity for unsaturated systems via

Introduction & Chemical Context

Unsaturated nitriles contain a cyano group (-C≡N) conjugated with a carbon-carbon double bond. This conjugation creates two primary purification hurdles:

-

Geometric Isomerism: The C=C double bond creates E (trans) and Z (cis) isomers. These isomers often have identical mass and very similar hydrophobicities, making them co-elute on standard C18 columns.

-